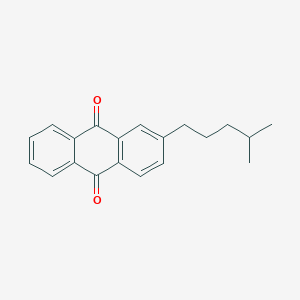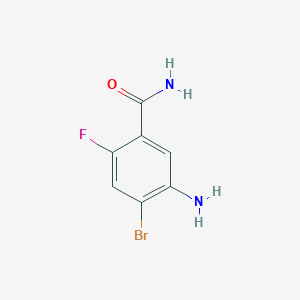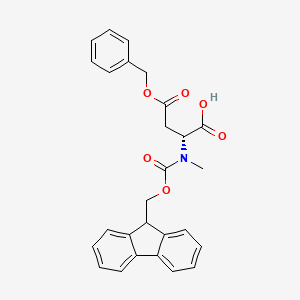
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(benzyloxy)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-D-Asp(OtBu)-OH is a derivative of aspartic acid, a common amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a tert-butyl ester protecting group on the side chain carboxyl group. This compound is widely used in peptide synthesis due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-D-Asp(OtBu)-OH typically involves several steps:
Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a tert-butyl ester group. This is achieved by reacting aspartic acid with tert-butyl alcohol in the presence of an acid catalyst.
Methylation of the Nitrogen Atom: The nitrogen atom of the aspartic acid is methylated using a methylating agent such as methyl iodide.
Fmoc Protection: The amino group is protected with the Fmoc group by reacting the methylated aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Me-D-Asp(OtBu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Fmoc-N-Me-D-Asp(OtBu)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Substitution Reactions: The methyl group on the nitrogen atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: HBTU or DIC in the presence of a base such as DIPEA.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotected Aspartic Acid Derivatives: Removal of protecting groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Substituted Derivatives: Substitution reactions yield various substituted aspartic acid derivatives.
科学研究应用
Chemistry
Fmoc-N-Me-D-Asp(OtBu)-OH is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient synthesis of peptides with minimal side reactions.
Biology
In biological research, this compound is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-N-Me-D-Asp(OtBu)-OH are used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostic agents.
作用机制
The mechanism of action of Fmoc-N-Me-D-Asp(OtBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other sites. The methyl group on the nitrogen atom can influence the reactivity and stability of the compound, affecting the overall efficiency of peptide synthesis.
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-N-Me-D-Asp(OtBu)-OH but lacks the methyl group on the nitrogen atom.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with similar protecting groups.
Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butyl ester group protecting the side chain amino group.
Uniqueness
Fmoc-N-Me-D-Asp(OtBu)-OH is unique due to the presence of the methyl group on the nitrogen atom, which can influence the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
属性
分子式 |
C27H25NO6 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m1/s1 |
InChI 键 |
VBXORJMTNSIPAW-XMMPIXPASA-N |
手性 SMILES |
CN([C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


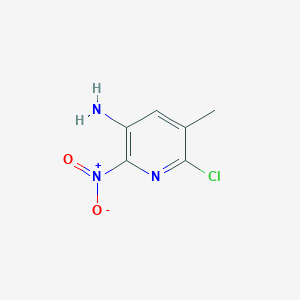
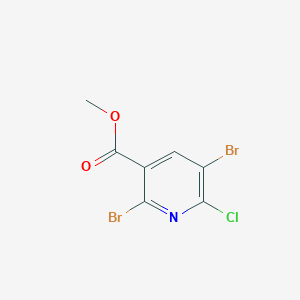
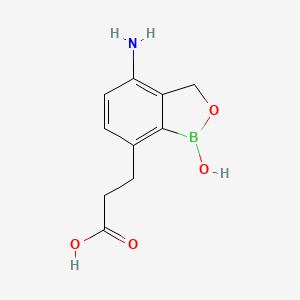
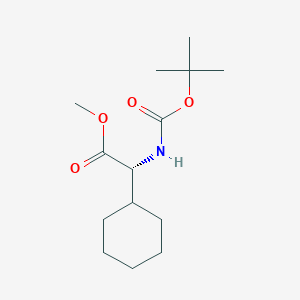
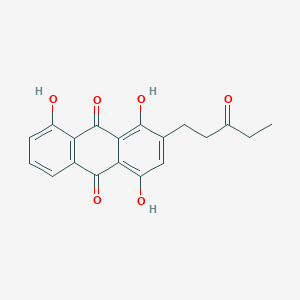
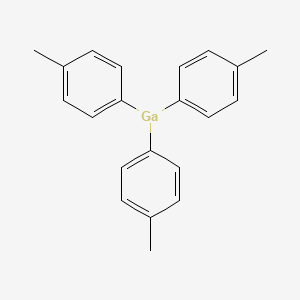

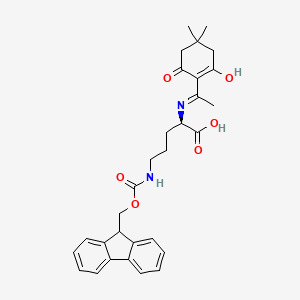


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
